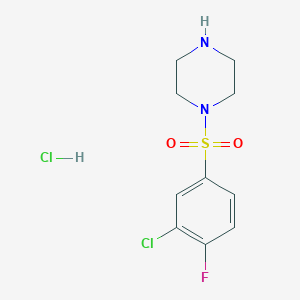
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Overview
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl2FN2O2S and a molecular weight of 315.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines, which can then be deprotected and selectively cyclized to yield piperazinopyrrolidinones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage conditions are not specified .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Related Compounds : Research shows the synthesis and characterization of compounds related to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, highlighting their potential as dual antihypertensive agents. These compounds were prepared as free bases and subsequently transformed to hydrochloride salts, with a focus on the protonation of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
Drug Synthesis and Activity
- 2-Furoic Piperazide Derivatives : A study reports the synthesis of new multi-functional derivatives of 2-furoic piperazide, where one of the steps involved using a compound similar to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine. These derivatives were evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
X-ray Diffraction Studies
- Structural Characterization : Research focusing on similar compounds to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been conducted. This includes characterization by spectroscopic methods and X-ray diffraction, providing insights into molecular structures and potential intermolecular interactions (Sanjeevarayappa et al., 2015).
Pharmaceutical Intermediate Synthesis
- Intermediate for Pharmaceutical Applications : Studies have described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, using methods that might be applicable to the synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride. These methods include alkylation, acidulation, and hydrolysis (Li Ning-wei, 2006).
Crystal Structures
- Crystal Structure Analysis : The crystal structure of a novel derivative, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, closely related to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, has been determined through X-ray diffraction studies. Such analyses provide valuable information about the molecular conformation and intermolecular interactions (Naveen et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGUHJAVSCUSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



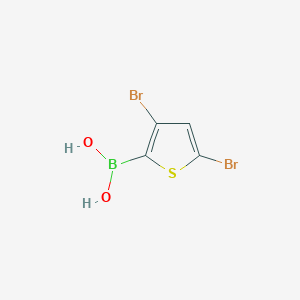

![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)
![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)
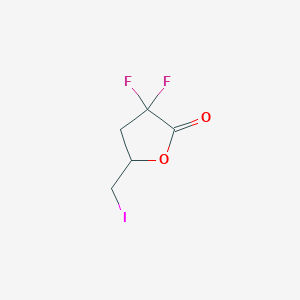
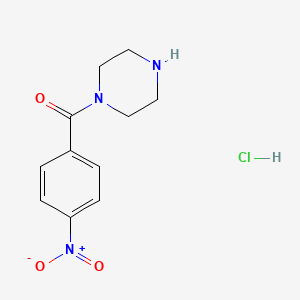

![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)
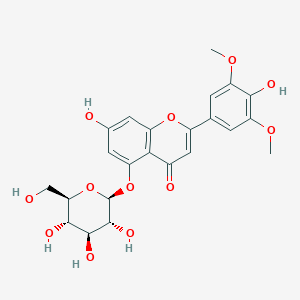
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)
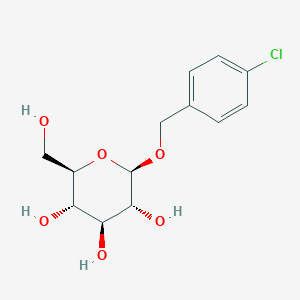
![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)